1-Anilino-4-fluorosulfonyloxybenzene

Description

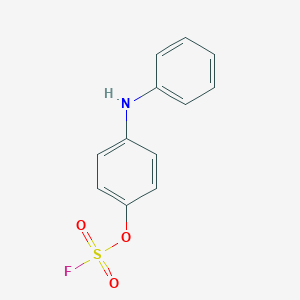

Structure

3D Structure

Properties

IUPAC Name |

1-anilino-4-fluorosulfonyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c13-18(15,16)17-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDFGPOVHKORTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Anilino 4 Fluorosulfonyloxybenzene

Strategies for the Introduction of the Fluorosulfonyloxy Group

The introduction of the fluorosulfonyloxy group, a versatile moiety known for its role in sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry, is typically achieved by the fluorosulfonylation of a phenolic precursor, namely 4-anilinophenol (also known as 4-hydroxydiphenylamine).

Direct Fluorosulfonylation Approaches on Phenolic Substrates

Direct fluorosulfonylation is the most straightforward method for converting phenols into the corresponding aryl fluorosulfates. This transformation involves the reaction of a phenol (B47542) with a suitable fluorosulfonylating agent.

Using Sulfuryl Fluoride (SO₂F₂): Sulfuryl fluoride is a common reagent for this purpose. The reaction of 4-anilinophenol with SO₂F₂ gas in the presence of a base, such as an organic amine (e.g., triethylamine) or an inorganic base, effectively yields 1-anilino-4-fluorosulfonyloxybenzene. The process is valued for its high efficiency and atom economy. researchgate.netnih.gov

Using Shelf-Stable Reagents: Due to the hazardous nature of gaseous SO₂F₂, alternative, easier-to-handle crystalline reagents have been developed. nih.gov One such reagent is [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF). enamine.netmdpi.com This stable solid provides the -SO₂F moiety and reacts with phenols under mild conditions, often at room temperature in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netmdpi.com This method offers excellent chemoselectivity, as other potentially reactive functional groups like anilines and alcohols are typically unaffected. enamine.net Another reagent, fluorosulfuryl imidazolium (B1220033) triflate, also serves as an efficient SO₂F-transfer agent for phenols. nih.gov

| Reagent | Typical Base | Key Advantages | Considerations |

|---|---|---|---|

| Sulfuryl Fluoride (SO₂F₂) | Triethylamine, DBU | High efficiency, atom economy | Toxic, regulated gas; requires specialized handling |

| AISF | DBU | Crystalline solid, shelf-stable, high chemoselectivity | Stoichiometric byproduct generation |

| Fluorosulfuryl Imidazolium Triflate | Organic Bases | Shelf-stable salt, efficient | Hygroscopic nature |

Conversion of Other Sulfonyl Derivatives to Fluorosulfonyloxy Moieties

An alternative, multi-step approach involves first converting the phenolic hydroxyl group into a different sulfonyl derivative, such as a chlorosulfonate, followed by a halogen exchange reaction. For instance, 4-anilinophenol can be reacted with sulfuryl chloride (SO₂Cl₂) to form the corresponding aryl chlorosulfonate. Subsequent treatment with a fluoride source, such as potassium fluoride (KF), can then displace the chloride to furnish the desired fluorosulfonyloxy compound. This pathway, while less direct, can be advantageous if the starting phenol is incompatible with direct fluorosulfonylation conditions or if the chlorosulfonate intermediate is readily available.

Radical-Mediated Pathways for Fluorosulfonyloxy Formation

While less common for this specific transformation, radical-mediated pathways represent an emerging area in the synthesis of sulfur(VI) fluorides. These methods typically involve the generation of a sulfonyl radical which can then be trapped by a fluoride source. Photoredox catalysis could potentially enable such transformations under mild conditions, offering an alternative to traditional nucleophilic approaches. However, the application of these radical pathways for the direct synthesis of this compound from 4-anilinophenol is not yet widely established in the literature.

Methodologies for the Site-Selective Introduction of the Anilino Moiety

The second major synthetic strategy involves forming the C-N bond to introduce the anilino group. This is typically accomplished by coupling aniline (B41778) with a pre-functionalized benzene (B151609) ring that already contains the fluorosulfonyloxy group or a suitable precursor.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SₙAr) is a viable method for forming the anilino group, provided the aromatic ring is sufficiently electron-deficient. nih.gov The synthesis would start with a substrate like 1-fluoro-4-fluorosulfonyloxybenzene or 1-chloro-4-fluorosulfonyloxybenzene. The fluorosulfonyloxy group acts as a moderate electron-withdrawing group, which, combined with a halogen leaving group (like fluorine or chlorine), can activate the ring towards nucleophilic attack by aniline. rsc.org The reaction is typically carried out at elevated temperatures in the presence of a base to neutralize the hydrogen halide byproduct. Recent advances have shown that photoredox catalysis can facilitate SₙAr reactions on unactivated aryl fluorides, potentially broadening the scope of this approach under milder conditions. researchgate.net

Palladium-Catalyzed Amination and Related Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for forming carbon-nitrogen bonds. casirmediapublishing.comresearchgate.net This approach is highly effective for synthesizing diarylamines like this compound.

The reaction involves coupling aniline with an aryl (pseudo)halide that bears the fluorosulfonyloxy group. nih.gov A common substrate for this reaction would be 1-bromo-4-fluorosulfonyloxybenzene or 1-iodo-4-fluorosulfonyloxybenzene. The aryl fluorosulfonyloxy group itself is generally stable to the reaction conditions and is compatible with various palladium catalysts and ligands. nih.gov The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and base (e.g., Cs₂CO₃, KOt-Bu) is crucial for achieving high yields. nih.govnih.govbeilstein-journals.org This methodology is known for its broad substrate scope and tolerance of diverse functional groups. nih.gov

| Component | Examples | Function |

|---|---|---|

| Aryl (Pseudo)halide | 1-Bromo-4-fluorosulfonyloxybenzene, 1-Iodo-4-fluorosulfonyloxybenzene | Electrophilic partner |

| Amine | Aniline | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-N bond formation |

| Ligand | Xantphos, BINAP, X-Phos | Stabilizes and activates the palladium catalyst |

| Base | Cs₂CO₃, NaOt-Bu, KOt-Bu | Activates the amine and neutralizes byproducts |

| Solvent | Toluene, 1,4-Dioxane | Reaction medium |

Anilino Group Introduction via Precursors and Subsequent Transformations

The introduction of the anilino group is a critical step in the synthesis of the target molecule. A common strategy involves the use of a precursor molecule, such as a phenol or a halo-benzene derivative, which is then converted to the final aniline product. For instance, a key intermediate could be 4-aminophenol, which possesses the amino group and a hydroxyl group at the desired positions. The hydroxyl group can then be transformed into the fluorosulfonyloxy moiety.

Alternatively, the synthesis can commence from a precursor where the fluorosulfonyloxy group is already in place. For example, starting with 4-hydroxyphenyl fluorosulfonate, the anilino group can be introduced through a C-N cross-coupling reaction. Another pathway involves the use of aryl hydrazines, which can be coupled with boronic esters under transition-metal-free conditions. This reaction proceeds through a 1,2-metalate rearrangement triggered by acylation of a hydrazinyl arylboronate complex, ultimately leading to the formation of the aniline product. nih.gov This method is particularly valuable for creating substituted anilines with high enantiospecificity when chiral boronic esters are used. nih.gov

Chemo- and Regioselective Considerations in Multi-Functionalized Benzene Synthesis

The synthesis of a di-substituted benzene ring like this compound, with two distinct functional groups in a para relationship, presents significant challenges in chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group in the presence of others, while regioselectivity concerns the control of the position at which a functional group is introduced.

A powerful strategy for achieving site-selective functionalization of arenes is the dearomatization-rearomatization process. researchgate.net This approach often involves converting readily available phenols or anilines into 2,5-cyclohexadienone (B8749443) or 2,5-cyclohexadienimine intermediates. These intermediates possess multiple electrophilic centers, enabling controlled, sequential introduction of different functional groups. researchgate.net For a molecule like this compound, one could envision a strategy where a para-substituted phenol is first converted to a quinol-type intermediate. Subsequent nucleophilic attack by aniline at the C4 position, followed by rearomatization and conversion of the hydroxyl group to a fluorosulfonyloxy group, would yield the desired product with precise regiochemical control. The choice of catalysts and reaction conditions is critical to steer the reaction towards the desired regioisomer and prevent unwanted side reactions, such as N-functionalization of the aniline. researchgate.netcrossref.org

Development of Novel Catalytic Systems for the Assembly of this compound and Analogs

Modern catalysis provides powerful tools for constructing complex aromatic molecules. The development of novel catalytic systems is central to achieving efficient and selective synthesis of this compound.

Transition-metal catalysis is a cornerstone of modern C-N bond formation. Cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for creating the anilino group. This reaction typically employs palladium catalysts with specialized phosphine ligands to couple an aryl halide or triflate with an amine. In the context of synthesizing this compound, a plausible route would involve the palladium-catalyzed coupling of aniline with 1-bromo-4-fluorosulfonyloxybenzene.

Recent advancements have also explored nickel and copper as more abundant and cost-effective alternatives to palladium. acs.orgresearchgate.net For instance, copper-catalyzed Ullmann-type reactions are a classic method for forming C-N and C-O bonds and have seen significant improvements with the development of new ligand systems that allow for milder reaction conditions. rsc.org Directed C-H activation is another emerging strategy, where a directing group guides a transition metal catalyst to functionalize a specific C-H bond, offering high regioselectivity. nih.gov

Below is a table summarizing representative transition metal-catalyzed C-N coupling reactions applicable to the synthesis of aniline analogs.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd(OAc)₂ / Ligand | Aryl Halide + Amine | Base, Solvent, Heat | High | acs.orgresearchgate.net |

| CuI / Ligand | Aryl Halide + Amine | Base, Solvent, Heat | Good to Excellent | rsc.org |

| Ir(III) Complex | 2-Aminobiphenyls | Oxidant, Room Temp | Good | nih.gov |

This table presents generalized data for analogous reactions.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under mild conditions. This methodology is particularly relevant for both fluorosulfonylation and amination reactions.

Radical fluorosulfonylation has emerged as a promising method for synthesizing sulfonyl fluorides. proquest.com Recent research has introduced bench-stable, redox-active reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, which can generate fluorosulfonyl radicals under photoredox conditions. nih.govresearchgate.net These radicals can then be used to functionalize alkenes and potentially arenes. nih.govchemrxiv.orgrsc.org An approach to this compound could involve the photoredox-catalyzed fluorosulfonylation of an aniline-derived precursor.

Furthermore, photoredox catalysis can facilitate C-N bond formation. By generating nitrogen-centered radicals or activating aryl substrates, light-mediated protocols can provide alternative pathways to traditional cross-coupling methods, often with different substrate scopes and functional group tolerances.

| Photocatalyst | Radical Precursor | Substrate | Reaction Type | Reference |

| Iridium or Ruthenium Complex | FABI Salts | Olefins | Radical Fluorosulfonylation | nih.govresearchgate.net |

| Organic Dye | N-Nucleophile | Aryl Halide | C-N Bond Formation | N/A |

This table illustrates catalyst and reagent types used in photoredox reactions.

Lewis acids play a crucial role in organic synthesis by activating substrates towards nucleophilic attack. In the synthesis of anilino compounds, Lewis acids can be employed to enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) of a leaving group by aniline. For example, a substrate like 1-fluoro-4-nitrobenzene (B44160) could be activated by a Lewis acid to react more readily with aniline, with the nitro group later being converted to the fluorosulfonyloxy group.

Lewis acids are also effective catalysts for annulation reactions to form quinoline (B57606) and other heterocyclic structures derived from anilines. nih.govresearchgate.net While not directly forming the target compound, these methodologies highlight the utility of Lewis acids in manipulating aniline-containing molecules. nih.gov Common Lewis acids used in such transformations include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and tin tetrachloride (SnCl₄). nih.gov Their ability to coordinate to heteroatoms can direct reaction pathways and influence regiochemical outcomes.

Exploration of Stereoselective Synthetic Pathways (if applicable to chiral analogs or precursors)

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogs, which may have applications in medicinal chemistry or materials science. Chirality could be introduced through a stereocenter on a substituent of the aniline ring or by creating atropisomers if bulky groups are present.

The asymmetric synthesis of chiral anilines is an area of active research. nih.gov One approach is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines, which is a highly efficient method for producing chiral amines. acs.org Another strategy involves the diastereoselective addition of nucleophiles to chiral imines, such as N-tert-butanesulfinyl imines, where the sulfinyl group acts as a chiral auxiliary to control the stereochemical outcome of the reaction. mdpi.comnih.gov Furthermore, enantiospecific coupling reactions, such as those between alkylboronic esters and lithiated aryl hydrazines, can produce enantioenriched aniline products from readily available chiral starting materials. nih.gov These methods provide a powerful toolkit for accessing chiral precursors or analogs of the target molecule. wur.nlnih.gov

Mechanistic Organic Chemistry of 1 Anilino 4 Fluorosulfonyloxybenzene and Its Precursors

Detailed Reaction Mechanisms of the Fluorosulfonyloxy Group

The fluorosulfonyloxy (-OSO₂F) group is a derivative of sulfuric acid and is characterized by a high-valent sulfur(VI) center. Its chemistry is dominated by the unique properties of the sulfur-fluorine bond, which combines significant stability with latent reactivity, making it a key player in modern synthetic chemistry, particularly in the realm of "click chemistry".

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click reaction, valued for its efficiency and broad applicability in synthesizing sulfur-containing compounds. nih.gov The core of SuFEx chemistry lies in the exchange of the fluoride on a sulfur(VI) hub with a variety of nucleophiles. nih.govnih.gov While the S(VI)-F bond is thermodynamically stable, with a bond energy around 80-90 kcal/mol, it can be readily activated for exchange reactions. chem-station.com

The mechanism of SuFEx is primarily driven by the highly electrophilic nature of the central sulfur atom, which attracts incoming nucleophiles. nih.gov The reaction generally proceeds under metal-free conditions and can be accelerated by bases or specific catalysts. nih.gov Activation of the stable S-F bond often requires assistance from proton (H⁺) or silicon (e.g., R₃Si⁺) reagents, which facilitate the departure of the fluoride leaving group. chem-station.com

Kinetic studies provide deeper insight into the SuFEx mechanism. Detailed investigations of related SuFEx reactions have revealed relatively small activation enthalpies (ΔH‡), typically in the range of 4–15 kcal/mol. nih.gov However, these reactions are also characterized by significant and negative activation entropies (-TΔS‡), suggesting a highly ordered transition state. nih.gov This indicates that the reaction's progression can be influenced by a combination of enthalpy and entropy, or in some cases, be predominantly entropy-driven. nih.gov For instance, a comparative analysis of SuFEx and a related reaction, sulfur phenolate (B1203915) exchange (SuPhenEx), showed closely matched activation enthalpies, with the SuFEx reaction being only slightly faster. nih.gov

| Reaction Type | Substrate | Nucleophile | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy Term (-TΔS‡ at 25°C) (kcal/mol) |

|---|---|---|---|---|

| SuFEx | RN=SOF(p-NO₂-phenol) | Phenolate | 8.6 | 10–14 |

| SuPhenEx | RN=SOF(p-NO₂-phenol) | Phenolate | 9.7 | 10–14 |

The high positive charge on the sulfur(VI) atom makes it a prime target for nucleophilic attack. nih.gov Nucleophilic substitution at a sulfonyl sulfur center typically proceeds through an addition-elimination mechanism. mdpi.com In this two-step process, the nucleophile adds to the electrophilic sulfur atom, forming a transient, hypervalent trigonal bipyramidal intermediate. Subsequently, the leaving group—in this case, the fluoride ion—is eliminated, resulting in the substitution product. mdpi.com

A wide range of nucleophiles can participate in this reaction, including phenols, silyl-protected phenols, certain amines, and various O-centered nucleophiles like alkoxy and phenolate anions. nih.govchem-station.com The reactivity of sulfonyl fluorides is distinct from that of sulfonyl chlorides. While sulfonyl chlorides can sometimes undergo side reactions where the nucleophile attacks the chlorine atom, sulfonyl fluorides react chemoselectively at the sulfur center to produce only sulfonylation products. chem-station.comsigmaaldrich.com This high selectivity is a key advantage of fluorosulfonyl chemistry. sigmaaldrich.com Studies have shown that substitution at the sulfonyl sulfur is sensitive to steric effects; however, counterintuitively, the presence of ortho-alkyl groups on an arenesulfonyl chloride can accelerate the substitution reaction, a property that has been exploited in synthetic applications like oligonucleotide synthesis. mdpi.com

In addition to ionic pathways, the chemistry of the fluorosulfonyl group also involves radical intermediates, primarily the fluorosulfonyl radical (·SO₂F). researchgate.netrsc.org The direct synthesis of sulfonyl fluorides through radical fluorosulfonylation has emerged as a concise and efficient alternative to traditional methods. researchgate.net However, generating the ·SO₂F radical has been a significant challenge. While it can be formed from precursors like gaseous fluorosulfonyl chloride (FSO₂Cl), this reagent is hazardous and difficult to handle. nih.gov Furthermore, generating the radical from the highly stable sulfuryl fluoride (SO₂F₂) is difficult due to the high homolytic bond dissociation energy of the S(VI)-F bond. nih.gov

Recent breakthroughs have provided more practical methods for generating the ·SO₂F radical under milder conditions. One such approach involves using 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts as bench-stable, redox-active radical precursors. researchgate.net Through processes like photoredox catalysis, these reagents can undergo a single-electron transfer (SET) reduction to generate the fluorosulfonyl radical. nih.gov This radical can then engage in various transformations, such as the hydro-fluorosulfonylation of alkenes, to produce a diverse range of functionalized sulfonyl fluoride compounds. researchgate.netnih.gov Radical clock experiments have provided mechanistic evidence for the involvement of the ·SO₂F intermediate in these reactions. nih.gov

Mechanistic Insights into Anilino Reactivity on the Substituted Benzene (B151609) Ring

The anilino group (-NH-Ph) is a powerful electron-donating substituent that significantly influences the reactivity of the benzene ring to which the fluorosulfonyloxy group is attached. Its effects are most pronounced in aromatic substitution reactions.

The anilino group is a strong activating group for electrophilic aromatic substitution (SₑAr). byjus.com The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the benzene ring, making it much more reactive towards electrophiles than unsubstituted benzene. byjus.comlkouniv.ac.in

This resonance effect also governs the regioselectivity of the substitution. Examination of the resonance structures of the arenium ion (sigma complex) intermediate formed during the reaction shows that the positive charge can be delocalized onto the nitrogen atom when the electrophile attacks at the ortho or para positions. lkouniv.ac.in This provides extra stabilization for the intermediate, making these pathways energetically favorable. wvu.edu Consequently, the anilino group is a potent ortho, para-director. byjus.comwvu.edu

The high reactivity of aniline (B41778) and its derivatives can sometimes be a synthetic challenge, leading to over-reaction, such as the formation of di- or tri-substituted products even under mild conditions. libretexts.org Furthermore, the basic nature of the amino group can complicate reactions that require strong Lewis acid catalysts, like Friedel-Crafts reactions, as the nitrogen lone pair will coordinate with the catalyst, deactivating the ring. libretexts.org

| Substituent Group | Example | Effect on Reactivity | Directing Influence | Primary Mechanism of Influence |

|---|---|---|---|---|

| Anilino (-NHR) | Aniline | Strongly Activating | Ortho, Para | Resonance Donation |

| Hydroxyl (-OH) | Phenol (B47542) | Strongly Activating | Ortho, Para | Resonance Donation |

| Alkyl (-R) | Toluene | Weakly Activating | Ortho, Para | Inductive Donation |

| Nitro (-NO₂) | Nitrobenzene | Strongly Deactivating | Meta | Resonance & Inductive Withdrawal |

| Fluorosulfonyloxy (-OSO₂F) | Phenyl fluorosulfate (B1228806) | Deactivating | Ortho, Para | Inductive Withdrawal & Resonance Donation (O) |

Classical nucleophilic aromatic substitution (SₙAr) reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org Electron-donating groups like anilino deactivate the ring toward this type of nucleophilic attack by increasing electron density. youtube.com

However, alternative mechanisms exist that allow for the nucleophilic substitution of unactivated or even electron-rich fluoroarenes. One such pathway is cation radical-accelerated nucleophilic aromatic substitution (CRA-SₙAr). nih.gov In this process, enabled by photoredox catalysis, a single electron is removed from the electron-rich aromatic ring, forming a radical cation. This transformation dramatically lowers the energy barrier for nucleophilic attack. The nucleophile can then add to the electron-deficient radical cation, and following subsequent steps, the substitution product is formed. nih.gov This modern catalytic approach allows for nucleophilic defluorination and other substitutions on arenes that are unreactive under traditional SₙAr conditions, providing a pathway for the functionalization of electron-rich systems containing activating groups. nih.gov

Synergistic and Antagonistic Effects of Fluorosulfonyloxy and Anilino Functionalities on Reaction Pathways

The chemical reactivity of 1-Anilino-4-fluorosulfonyloxybenzene is intricately governed by the electronic interplay between its two key functional groups: the electron-donating anilino group (-NHC₆H₅) and the strongly electron-withdrawing fluorosulfonyloxy group (-OSO₂F). Their presence on the same aromatic ring in a para-relationship leads to a complex profile of synergistic and antagonistic effects that dictate the molecule's behavior in various reaction pathways, particularly in electrophilic and nucleophilic aromatic substitution reactions.

The anilino group, by virtue of the lone pair of electrons on the nitrogen atom, is a potent activating group. It donates electron density to the benzene ring through a resonance effect (+R), increasing the nucleophilicity of the ring, especially at the ortho and para positions. Conversely, the fluorosulfonyloxy group is a powerful deactivating group due to the strong inductive effect (-I) of the highly electronegative fluorine and oxygen atoms, which withdraws electron density from the ring, making it less susceptible to electrophilic attack.

Synergistic Effects:

A primary synergistic effect is observed in the context of nucleophilic aromatic substitution (SₙAr). The fluorosulfonyloxy group, being a strong electron-withdrawing group, significantly activates the benzene ring for nucleophilic attack. This activation is most pronounced at the carbon atom to which the fluorosulfonyloxy group is attached (the ipso-carbon). The anilino group, while being an activating group for electrophilic substitution, does not significantly hinder this process. In fact, its presence can subtly influence the reaction environment, though the dominant driving force is the electron deficiency induced by the -OSO₂F group. This makes the fluorosulfonyloxy group a good leaving group in the presence of a strong nucleophile.

Another area of synergy lies in potential reactions involving the anilino nitrogen. The electron-withdrawing nature of the fluorosulfonyloxy group can increase the acidity of the N-H proton of the anilino group, making it more susceptible to deprotonation by a strong base. This could facilitate reactions where the anilino nitrogen acts as a nucleophile after deprotonation.

Antagonistic Effects:

The table below summarizes the expected influence of the anilino and fluorosulfonyloxy groups on different reaction pathways.

| Reaction Type | Influence of Anilino Group | Influence of Fluorosulfonyloxy Group | Net Effect |

| Electrophilic Aromatic Substitution (EAS) | Activating, Ortho-directing | Deactivating, Meta-directing | Antagonistic: Anilino group directs substitution to the 2 and 6 positions, but the fluorosulfonyloxy group significantly reduces the overall reaction rate. |

| Nucleophilic Aromatic Substitution (SₙAr) | Minor electronic influence | Strongly activating for substitution at the 4-position | Synergistic: The fluorosulfonyloxy group makes the 4-position highly susceptible to nucleophilic attack, and the anilino group does not significantly impede this. |

| Acidity of N-H Proton | Basic nitrogen | Increases acidity of N-H proton | Antagonistic: The inherent basicity of the anilino nitrogen is reduced by the electron-withdrawing effect of the fluorosulfonyloxy group. |

Detailed research findings on the precise balance of these effects in this compound are limited. However, based on established principles of physical organic chemistry, the interplay of the powerful electron-donating anilino moiety and the strongly electron-withdrawing fluorosulfonyloxy group creates a molecule with distinct and predictable, albeit competing, reaction tendencies.

The following table provides a hypothetical comparison of relative reaction rates for electrophilic bromination, illustrating the antagonistic effect on reactivity.

| Compound | Relative Rate of Bromination (Hypothetical) |

| Aniline | 1 x 10⁹ |

| Benzene | 1 |

| Nitrobenzene | 6 x 10⁻⁸ |

| This compound | Estimated to be significantly lower than aniline, likely closer to or less than benzene, due to the strong deactivating effect of the -OSO₂F group. |

Advanced Spectroscopic and Structural Characterization of 1 Anilino 4 Fluorosulfonyloxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

High-resolution NMR spectroscopy is an essential tool for elucidating the precise molecular structure of a compound in solution. For 1-Anilino-4-fluorosulfonyloxybenzene, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a comprehensive picture of its atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different sets of protons on the two aromatic rings and the amine (N-H) proton. The protons on the aniline (B41778) ring would likely appear as complex multiplets, while the protons on the fluorosulfonyloxy-substituted ring would show a characteristic AA'BB' pattern. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Due to the molecule's asymmetry, twelve distinct aromatic carbon signals would be expected. The chemical shifts of the carbons directly bonded to the nitrogen, oxygen, and sulfonyl group would be significantly influenced by these heteroatoms.

¹⁹F NMR: This technique is highly specific for the fluorine atom. The ¹⁹F NMR spectrum of this compound is expected to show a single signal, likely a singlet or a narrowly coupled multiplet, confirming the presence of the S-F bond. spectrabase.comchemicalbook.com The chemical shift would be characteristic of a sulfonyl fluoride (B91410) group. purdue.edursc.org

¹⁵N NMR: Although less common, ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the nitrogen atom in the anilino group.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic H (Anilino Ring) | 6.8 - 7.5 | Multiplet |

| Aromatic H (Fluorosulfonyloxy Ring) | 7.0 - 7.8 | Multiplet (AA'BB' system) |

Expected ¹³C NMR Data for this compound

| Carbon Atoms | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | 110 - 135 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption or scattering of infrared radiation.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups present. Key expected vibrations include the N-H stretch of the secondary amine, C-H stretching of the aromatic rings, C=C stretching of the rings, and strong, characteristic absorptions for the S=O (asymmetric and symmetric) and S-F stretches of the fluorosulfonyloxy group. asianpubs.orgresearchgate.netnist.govacs.org

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also reveal information about the molecular vibrations. Aromatic ring vibrations typically produce strong signals in Raman spectra.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| S=O Asymmetric Stretch | 1370 - 1420 |

| S=O Symmetric Stretch | 1180 - 1210 |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. nih.gov If suitable crystals of this compound could be obtained, this technique would yield precise data on bond lengths, bond angles, and torsional angles. st-andrews.ac.ukmdpi.com It would also reveal the molecule's conformation and how it packs within the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group and the sulfonyl oxygens. mdpi.com

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₂H₁₀FNO₃S.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, MS/MS would reveal characteristic fragmentation patterns. researchgate.net Plausible fragmentation pathways for this compound would include the loss of the SO₂F radical, cleavage of the C-O and C-N bonds, and fragmentation of the aromatic rings. researchgate.netnist.gov

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

Coupled chromatographic and spectroscopic techniques are vital for the separation and identification of compounds in a mixture. For a purified sample of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most suitable method to confirm its purity and molecular weight. The retention time from the LC would serve as a characteristic identifier for the compound under specific analytical conditions.

Electron Microscopy and Surface Analysis Techniques (e.g., XPS) for Material Applications

These techniques are primarily used to characterize the morphology and surface chemistry of solid materials. If this compound were to be incorporated into a material, such as a polymer or a surface coating, these methods would be highly relevant. X-ray Photoelectron Spectroscopy (XPS), for instance, could determine the elemental composition and chemical states of atoms on a surface, confirming the presence and integrity of the compound.

Fluorescence Spectroscopy for Photophysical Properties (if applicable)

Many aromatic compounds, particularly those with extended π-systems and electron-donating/withdrawing groups, exhibit fluorescence. Given its structure, which is analogous to some fluorescent probes, it is plausible that this compound possesses fluorescent properties. If so, fluorescence spectroscopy would be employed to determine its excitation and emission wavelengths, quantum yield, and fluorescence lifetime. These photophysical parameters are crucial for assessing its potential in applications such as biological imaging or as a component in optoelectronic materials.

Computational and Theoretical Investigations of 1 Anilino 4 Fluorosulfonyloxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-Anilino-4-fluorosulfonyloxybenzene at the atomic level. These methods allow for the detailed exploration of its electronic structure, which in turn governs its stability, conformation, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Conformation and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), are instrumental in determining its most stable three-dimensional conformation. These calculations typically involve geometry optimization, where the molecule's energy is minimized by adjusting its bond lengths, bond angles, and dihedral angles.

A conformational analysis of a related compound, meta-phenylenediamine interacting with a sulfonated zinc phthalocyanine, revealed that a dihedral angle of 120° resulted in the most thermodynamically stable conformation due to favorable π–π interactions and intramolecular hydrogen bonding. mdpi.com This suggests that similar non-covalent interactions could play a significant role in the conformational preference of this compound.

Table 1: Representative Calculated Geometrical Parameters for a Generic N-Phenylsulfonamide Structure (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.43 | ||

| N-S | 1.65 | ||

| S-O (sulfonyl) | 1.45 | ||

| S-O (ester) | 1.58 | ||

| C-N-S | 125 | ||

| O-S-O | 120 | ||

| C-N-S-O | 60-90 |

Note: These are illustrative values based on general N-phenylsulfonamide structures and would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The calculated IR spectrum will show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the N-H stretch of the aniline (B41778) group, the S=O stretches of the sulfonyl group, and the C-N and C-S stretches are all predictable. By comparing the computed spectrum with an experimental FT-IR spectrum, a detailed assignment of the observed vibrational bands can be made. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical level. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These calculations provide theoretical chemical shift values for each nucleus in the molecule, which can be directly compared to experimental NMR spectra. The accuracy of these predictions is generally high and can be invaluable in confirming the structure of the molecule and assigning specific resonances.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions can help in understanding the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, and how they are influenced by the molecular structure.

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(N-H) | ~3400 cm⁻¹ |

| ν(S=O) | ~1350, 1180 cm⁻¹ | |

| ¹H NMR | δ(N-H) | 8-10 ppm |

| δ(Aromatic H) | 6.5-8.0 ppm | |

| ¹³C NMR | δ(Aromatic C) | 110-150 ppm |

| UV-Vis | λmax | ~250-300 nm |

Note: These are illustrative values and would need to be confirmed by specific calculations for the target molecule.

Analysis of Anomeric Effects and Their Influence on Molecular Geometry and Reactivity

Stereoelectronic effects, such as the anomeric effect, can significantly influence the geometry and reactivity of molecules containing heteroatoms. wikipedia.org In the context of this compound, an anomeric-type interaction could occur between a lone pair of electrons on the aniline nitrogen atom and the antibonding orbital (σ*) of the adjacent S-O bond. Such an interaction, if present, would lead to a shortening of the N-S bond and a lengthening of the S-O bond, and it would also influence the preferred dihedral angles around the N-S bond.

Computational studies on N-aryl sulfamates have explored the rearrangement of these compounds, which involves N-S bond cleavage and the formation of a C-S bond. chemrxiv.org The mechanism of such reactions is likely influenced by stereoelectronic factors. A detailed analysis of the natural bond orbitals (NBO) of this compound would be necessary to quantify the extent of any anomeric interactions and their impact on the molecular structure and stability. These effects can also have implications for the reactivity of the molecule, for example, by influencing the ease of cleavage of the S-O bond.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, one reaction of interest is its hydrolysis. Computational studies on the alkaline hydrolysis of aryl sulfonate esters have been a subject of debate, with evidence presented for both concerted and stepwise mechanisms. rsc.orglu.seacs.org

By mapping the potential energy surface for the hydrolysis reaction, computational models can identify the transition state(s) and any intermediates. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Calculations on the hydrolysis of aryl benzenesulfonates have shown that the mechanism can be dependent on the nature of the leaving group. acs.org For this compound, computational modeling could predict whether its hydrolysis proceeds through a pentavalent sulfur intermediate or a concerted Sₙ2-like mechanism. Such studies would provide valuable insights into the stability and reactivity of the fluorosulfonyloxy group.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution. rsc.org An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its environment.

These simulations can provide information on the solvation shell around the molecule, identifying which parts of the molecule form hydrogen bonds or have other significant interactions with the solvent molecules. For example, the aniline N-H group and the sulfonyl oxygens are likely to be strong hydrogen bond acceptors and donors, respectively. MD simulations on sulfonated polymers have been used to study water dynamics and distribution, which is relevant to the behavior of this compound in aqueous media. mdpi.com The condensed phase behavior is crucial for understanding the molecule's solubility, transport properties, and interactions with biological macromolecules.

QSAR (Quantitative Structure-Activity Relationship) or QSPR (Quantitative Structure-Property Relationship) Modeling Based on Electronic and Steric Parameters

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. For this compound and its derivatives, QSAR/QSPR studies could be employed to predict their properties based on a set of calculated molecular descriptors.

These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies) or steric (e.g., molecular volume, surface area). By developing a mathematical relationship between these descriptors and an observed activity or property for a training set of molecules, the model can then be used to predict the activity or property of new, untested compounds.

QSAR studies on sulfonamide and aniline derivatives have been successfully used to model a wide range of biological activities, including antimicrobial and enzyme inhibitory effects. ekb.egnih.govqub.ac.ukresearchgate.netjbclinpharm.org For this compound, a QSAR model could be developed to predict, for example, its potential as an enzyme inhibitor by correlating its structural features with inhibitory activity data. Such models are invaluable in the drug discovery process for optimizing lead compounds.

Table 3: Common Descriptors Used in QSAR/QSPR Modeling

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges, Electronegativity |

| Steric | Molecular weight, Molecular volume, Surface area, Molar refractivity |

| Topological | Connectivity indices, Wiener index |

| Hydrophobic | LogP |

Applications of 1 Anilino 4 Fluorosulfonyloxybenzene in Chemical Research

Role as a Modular Building Block in Advanced Organic Synthesis

While specific documented examples of 1-Anilino-4-fluorosulfonyloxybenzene as a modular building block are not extensively prevalent in readily available literature, its structural components suggest a significant potential for such applications. The presence of the anilino group and the fluorosulfonyloxy group on a benzene (B151609) ring provides two distinct points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules.

Synthesis of Complex Polyfunctionalized Aromatic Systems

The anilino moiety in this compound can direct electrophilic aromatic substitution to the ortho and para positions of its own ring, allowing for the introduction of additional functional groups. Furthermore, the nitrogen atom of the anilino group can participate in various coupling reactions, such as Buchwald-Hartwig amination, to form larger, polyfunctionalized diarylamine structures. The fluorosulfonyloxy group, being an excellent leaving group, can be substituted by a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, through transition-metal-catalyzed cross-coupling reactions. This dual reactivity would enable the construction of intricate aromatic systems with diverse functionalities.

Construction of Novel Heterocyclic Frameworks

The bifunctional nature of this compound also lends itself to the synthesis of novel heterocyclic frameworks. The anilino group can act as a nucleophile in intramolecular cyclization reactions, reacting with an electrophilic center introduced elsewhere on the molecule or on a reacting partner. For instance, following a reaction at the fluorosulfonyloxy position that introduces a suitable electrophile, an intramolecular cyclization could lead to the formation of various nitrogen-containing heterocyclic rings. This approach could provide access to novel scaffolds for applications in medicinal chemistry and materials science.

Contributions to SuFEx Click Chemistry Beyond Basic Linkages

The fluorosulfate (B1228806) group of this compound is a key participant in SuFEx click chemistry, a set of powerful and reliable reactions for forming robust sulfur(VI) linkages. rsc.orgresearchgate.net This has positioned the compound as a valuable tool in bioconjugation and the functionalization of complex biomolecules.

Development of Orthogonal Bioconjugation Strategies

The reactivity of the fluorosulfate group is largely orthogonal to many other common bioconjugation reactions, such as those targeting cysteine or lysine (B10760008) residues with maleimides or NHS esters, respectively. This orthogonality allows for the development of sequential or multi-component labeling strategies where different parts of a biomolecule can be specifically modified with different probes or functional moieties. nih.govnih.gov For example, a protein could be labeled at a cysteine residue using a traditional thiol-reactive probe, and then a tyrosine or other suitably reactive residue could be targeted with an aryl fluorosulfate like this compound.

| Bioconjugation Strategy | Reactive Handle | Target Residue(s) | Orthogonality |

| SuFEx Chemistry | Aryl Fluorosulfate | Tyrosine, Lysine, Serine, Histidine | High |

| Thiol-Maleimide Chemistry | Maleimide | Cysteine | High |

| Amine-NHS Ester Chemistry | NHS Ester | Lysine, N-terminus | Moderate |

| Click Chemistry (CuAAC/SPAAC) | Alkyne/Azide | Non-natural amino acids | High |

Functionalization of Complex Biomolecules for Chemical Biology Investigations

Aryl fluorosulfates have been shown to react with several nucleophilic amino acid residues in proteins, including tyrosine, lysine, serine, and histidine. This reactivity can be harnessed to attach various functional groups, such as fluorescent dyes, affinity tags, or drug molecules, to proteins and other biomolecules. enamine.net The anilino group of this compound could be pre-functionalized with such a payload before the SuFEx reaction, allowing for the targeted delivery of the payload to the biomolecule of interest. This approach is valuable for studying protein function, localization, and interactions within a cellular context.

Development as a Chemical Probe for Molecular Systems

The unique chemical properties of this compound and its derivatives make them promising candidates for the development of chemical probes to study molecular systems.

The anilino-naphthalene sulfonate (ANS) family of molecules, which shares structural similarities with the anilino portion of this compound, are well-known fluorescent probes. nih.gov These probes typically exhibit low fluorescence in aqueous environments but become highly fluorescent upon binding to hydrophobic pockets in proteins. This property allows them to be used to study protein conformation and binding events. It is plausible that derivatives of this compound could be designed to act as covalent fluorescent probes. The fluorosulfate group would allow the probe to be covalently attached to its target protein via a SuFEx reaction, while the anilino-aromatic system could provide the environmentally sensitive fluorescent signal. This would enable the permanent labeling of specific protein sites for long-term tracking and analysis.

Design Principles for Aniline-Derived Chemical Probes and Their Reactivity Profiles

The design of chemical probes derived from this compound hinges on the principle of "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) chemistry. escholarship.orgacs.org Aryl fluorosulfates, such as the compound , are considered latent electrophiles. researchgate.netacs.org Unlike more reactive sulfonyl halides, the S-F bond in a fluorosulfate is relatively stable under physiological conditions, minimizing off-target reactions. nih.gov

The reactivity of these probes is highly context-dependent, requiring a specific microenvironment within a biological system, typically the binding pocket of a protein, to become activated. acs.orgresearchgate.net The core design principles involve coupling the aniline (B41778) scaffold, which can be modified to confer specific binding affinity for a target protein, with the fluorosulfate "warhead." This warhead remains largely inert until it is precisely positioned within a protein's active or binding site. acs.orgnih.gov

The reactivity profile of the fluorosulfate group is characterized by its ability to covalently react with nucleophilic amino acid residues. acs.orgnih.gov Proximity and the presence of basic residues within the protein's binding site can lower the pKa of the target residue and facilitate the departure of the fluoride ion, thus promoting the covalent modification. nih.gov This targeted reactivity allows for the selective labeling of proteins, a crucial feature for chemical biology tools. researchgate.netacs.org

Key Features of Aniline-Derived Fluorosulfate Probes:

| Feature | Description | Reference |

| Latent Reactivity | The fluorosulfate group is relatively unreactive in aqueous environments, reducing non-specific labeling. | escholarship.orgresearchgate.net |

| Context-Dependent Activation | Reactivity is triggered by the specific microenvironment of a protein binding pocket. | acs.orgnih.gov |

| Covalent Modification | Forms stable covalent bonds with specific amino acid residues. | nih.gov |

| Tunable Specificity | The aniline moiety can be chemically modified to direct the probe to different protein targets. | N/A |

Elucidation of Chemically Specific Interactions within Biological Systems

The ability of aniline-derived fluorosulfate probes to selectively label proteins makes them invaluable tools for elucidating chemically specific interactions within complex biological milieus. These probes can be used to identify and characterize protein binding partners, map active sites, and investigate protein function. acs.orgnih.gov

Once a covalent bond is formed between the probe and its target protein, the modified protein can be identified using proteomic techniques. nih.gov This allows researchers to pinpoint the specific proteins that interact with the aniline-based scaffold of the probe. Furthermore, by using techniques such as mass spectrometry, the exact site of covalent modification on the protein can be determined, providing insights into the topology of the binding site. nih.govnih.gov

Aryl fluorosulfate probes have been shown to react with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine. acs.orgnih.govnih.gov This versatility expands the scope of potential protein targets that can be studied. For instance, the genetic encoding of fluorosulfate-l-tyrosine has been used to facilitate intraprotein and interprotein cross-linking, enabling the study of protein-protein interactions in vivo. escholarship.org

Amino Acid Residues Targeted by Aryl Fluorosulfate Probes:

| Amino Acid | Type of Interaction | Significance | Reference |

| Tyrosine | Covalent modification | Often found in active sites and protein-protein interfaces. | escholarship.orgacs.orgnih.gov |

| Lysine | Covalent modification | Commonly located on protein surfaces and involved in interactions. | escholarship.orgacs.orgnih.govnih.gov |

| Serine | Covalent modification | A key nucleophile in the active sites of many enzymes. | acs.orgacs.org |

| Histidine | Covalent modification | Plays important roles in catalysis and metal coordination. | escholarship.orgacs.orgnih.gov |

Utility in Materials Science Research

The bifunctional nature of this compound, possessing a polymerizable aniline group and a reactive fluorosulfonyloxy group, suggests its potential utility in materials science for the creation of functional polymers and the modification of surfaces.

Precursor for the Synthesis of Functional Polymers and Oligomers

Aniline and its derivatives are well-established monomers for the synthesis of polyanilines, a class of conducting polymers with diverse applications. nih.govgoogle.comrsc.org The presence of the aniline moiety in this compound allows it to act as a monomer in polymerization reactions, such as oxidative polymerization, to form novel functional polymers. nih.govresearchgate.net

The resulting polymers would possess a polyaniline backbone, imparting electrical conductivity and redox activity, while the pendant fluorosulfonyloxy groups would offer sites for further chemical modification. acs.org These reactive side chains could be used to graft other molecules onto the polymer backbone, creating materials with tailored properties for applications in sensors, coatings, and electronic devices. nih.govrsc.org The polymerization can be initiated chemically or electrochemically, offering control over the polymer's properties. google.com

Surface Modification and Derivatization for Advanced Materials

The fluorosulfonyloxy group, analogous to the well-studied sulfonyl fluoride group, can be employed for the covalent modification of surfaces. researchgate.netbac-lac.gc.ca This functional group can react with nucleophilic sites on a material's surface, such as hydroxyl groups on silica (B1680970) or amine groups on functionalized substrates, to form stable covalent linkages. nih.gov

This surface modification capability could be utilized to anchor thin films of aniline-based materials onto various substrates. For example, by treating a surface with this compound, a monolayer of the molecule could be formed, presenting aniline groups on the exterior. These surface-bound aniline groups could then be used to initiate the growth of a polymer film directly from the surface, creating a robust and well-adhered functional coating. Such modified surfaces could find applications in areas like biocompatible coatings, chemical sensors, and platforms for catalysis. researchgate.netbac-lac.gc.ca

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.